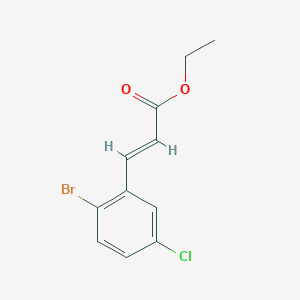
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to an ethyl acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under conditions that favor the formation of the (E)-isomer. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often performed in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in saturated compounds.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(2-bromo-4-chlorophenyl)acrylate
- Ethyl 3-(2-bromo-5-fluorophenyl)acrylate
- Ethyl 3-(2-chloro-5-bromophenyl)acrylate
Uniqueness
(E)-Ethyl 3-(2-bromo-5-chlorophenyl)acrylate is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-bromo-5-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h3-7H,2H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQHWQIDGXPBE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














